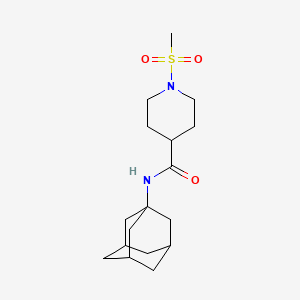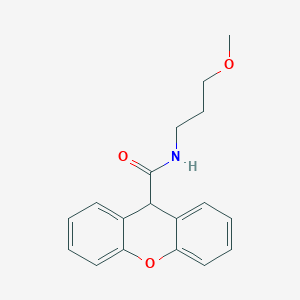![molecular formula C15H9ClF3N3OS B4835526 N-(4-chloro-1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4835526.png)
N-(4-chloro-1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as CTMU, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. CTMU belongs to the class of benzothiazole urea derivatives and has been found to exhibit promising biological activities, making it a suitable candidate for drug development.
Mécanisme D'action
The exact mechanism of action of CTMU is not fully understood, but it is believed to act by inhibiting certain enzymes or signaling pathways in the body. For example, CTMU has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This may explain its potential use as a skin whitening agent. CTMU has also been found to inhibit the replication of certain viruses, such as herpes simplex virus, by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
CTMU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress-related diseases. CTMU has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This may explain its potential use as a treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTMU is its potential pharmaceutical applications. It has been found to exhibit a wide range of biological activities, making it a suitable candidate for drug development. CTMU is also relatively easy to synthesize, which may make it more accessible to researchers. However, one of the limitations of CTMU is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on CTMU. One area of interest is its potential use as a treatment for cancer. CTMU has been found to exhibit antitumor effects in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease. CTMU has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This may make it a suitable candidate for drug development in this area. Finally, further studies are needed to determine the safety and efficacy of CTMU in humans. Clinical trials are needed to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
CTMU has been extensively studied for its potential pharmaceutical applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. CTMU has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various physiological processes. Furthermore, CTMU has been found to possess antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
1-(4-chloro-1,3-benzothiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3OS/c16-10-5-2-6-11-12(10)21-14(24-11)22-13(23)20-9-4-1-3-8(7-9)15(17,18)19/h1-7H,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODOUZHPSAOEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=NC3=C(S2)C=CC=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[methyl(phenyl)amino]ethyl}-2-(methylthio)benzamide](/img/structure/B4835445.png)

![4-[(4-methyl-2-quinolinyl)amino]benzoic acid](/img/structure/B4835450.png)
![N-{2-[5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4835459.png)
![4-butyl-6-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B4835473.png)
![2-({4-chloro-6-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B4835479.png)

![N-[3-(acetylamino)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4835493.png)

![2-chloro-N-({[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-5-nitrobenzamide](/img/structure/B4835513.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4835514.png)
![5-[4-(allyloxy)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4835518.png)
![1-(2-methylphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4835519.png)
![2,3,4,5,6-pentafluoro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4835542.png)